molecular formula C13H21N3O B3167351 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol CAS No. 919021-34-4

2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol

Cat. No.: B3167351
CAS No.: 919021-34-4
M. Wt: 235.33 g/mol
InChI Key: CKTHXWVYRWSFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Amino-benzyl)-piperazin-1-yl]-ethanol is a chemical compound offered for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound features a piperazine core, a privileged scaffold frequently employed in the development of biologically active molecules and approved drugs . The piperazine ring is highly valued in medicinal chemistry for its ability to improve the physicochemical properties of lead compounds, serve as a conformational constraint, and act as a linker to arrange pharmacophoric groups in three-dimensional space . The structure of this particular reagent, which includes a benzyl group with an aromatic amine and a terminal ethanol side chain, makes it a versatile building block or intermediate for constructing more complex molecules. Researchers utilize such piperazine derivatives in various discovery chemistry applications, including the synthesis of compounds for pharmaceutical research and development . Piperazine-containing molecules are commonly investigated across multiple therapeutic areas, and this compound can serve as a critical synthon in their preparation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3-aminophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTHXWVYRWSFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Piperazine Derivatives As a Privileged Scaffold in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents. mdpi.com Its prevalence in a vast number of clinically approved drugs has earned it the status of a "privileged scaffold." This is due to a combination of favorable physicochemical and biological properties. The two nitrogen atoms allow for versatile substitutions, enabling chemists to fine-tune the molecule's solubility, polarity, and ability to interact with biological targets. researchgate.net

Piperazine derivatives are known to exhibit a wide array of biological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The presence of the piperazine core can improve the pharmacokinetic profile of a drug candidate, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. This structural unit's ability to be readily incorporated into diverse molecular architectures makes it a valuable tool for developing novel therapeutics. researchgate.net

An Overview of Benzylpiperazine and Ethanolamine Substructures in Bioactive Compounds

The benzylpiperazine moiety, which is a key feature of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol, is itself a significant pharmacophore. Benzylpiperazine derivatives have been investigated for a range of central nervous system activities. The substitution pattern on the benzyl (B1604629) ring can dramatically influence the biological effects of these compounds. The presence of an amino group on the benzyl ring, as in the target compound, introduces a site for further chemical modification and potential hydrogen bonding interactions with biological targets.

Research Rationale and Scope for 2 4 3 Amino Benzyl Piperazin 1 Yl Ethanol

General Synthetic Approaches for N-Substituted Piperazine Derivatives

The synthesis of N-substituted piperazine derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of the piperazine scaffold in a wide array of pharmaceuticals. mdpi.combohrium.com General approaches to creating these structures often involve the alkylation or acylation of the piperazine ring. One of the most common methods is nucleophilic substitution, where piperazine, acting as a nucleophile, reacts with an alkyl halide or a similar electrophilic species. mdpi.comresearchgate.net

Reductive amination is another powerful and widely used technique. thieme-connect.comnih.govresearchgate.net This method involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. mdpi.comthieme-connect.com The choice of reducing agent is critical and can range from mild reagents like sodium triacetoxyborohydride (B8407120) to catalytic hydrogenation. thieme-connect.comnih.gov The versatility of these methods allows for the introduction of a diverse range of substituents onto the piperazine nitrogen atoms. bohrium.com

Strategies for Incorporating the 3-Amino-benzyl Moiety

The introduction of the 3-amino-benzyl group onto the piperazine ring is a key step in the synthesis of this compound. A primary strategy to achieve this is through reductive amination, reacting a suitable piperazine precursor with 3-aminobenzaldehyde. The amino group on the benzaldehyde (B42025) moiety often requires protection during this step to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be removed in a subsequent step.

Formation of the Ethanolamine Side Chain in Piperazine Scaffolds

The ethanolamine side chain, -CH2CH2OH, can be introduced onto the piperazine nucleus through several synthetic routes. A common method is the reaction of a monosubstituted piperazine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol is a straightforward nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the chloroethanol.

The use of ethylene oxide provides a direct and atom-economical approach to installing the hydroxyethyl (B10761427) group. The strained three-membered ring of ethylene oxide is readily opened by the nucleophilic piperazine nitrogen, resulting in the formation of the desired ethanolamine side chain. The reaction conditions for both methods need to be carefully controlled to avoid side reactions, such as the formation of di-substituted products or polymerization of ethylene oxide.

Optimization of Synthetic Pathways for this compound

A plausible linear synthetic pathway could start with the protection of one of the nitrogen atoms of piperazine, for instance, with a Boc group. This is followed by the introduction of the ethanolamine side chain. After deprotection of the second nitrogen, the 3-amino-benzyl moiety is introduced, which may itself require a protected amino group. The final step would then be the deprotection of the benzylamine (B48309).

Table 1: Potential Synthetic Route for this compound

StepReactant 1Reactant 2Reagents/ConditionsProduct
1PiperazineDi-tert-butyl dicarbonateDichloromethanetert-butyl piperazine-1-carboxylate
2tert-butyl piperazine-1-carboxylate2-ChloroethanolBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
3tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateTrifluoroacetic acidDichloromethane2-(Piperazin-1-yl)ethanol
42-(Piperazin-1-yl)ethanol3-NitrobenzaldehydeReducing agent (e.g., NaBH(OAc)3), Dichloroethane2-[4-(3-Nitro-benzyl)-piperazin-1-yl]-ethanol
52-[4-(3-Nitro-benzyl)-piperazin-1-yl]-ethanolH2, Catalyst (e.g., Pd/C)Solvent (e.g., Ethanol)This compound

Reaction Conditions and Catalysis Selection

The optimization of reaction conditions is crucial for achieving high yields and purity. For reductive amination steps, the choice of reducing agent and solvent can significantly impact the outcome. Sodium triacetoxyborohydride is often favored for its mildness and selectivity. nih.gov In catalytic hydrogenation steps, the selection of the catalyst (e.g., Palladium on carbon, Raney nickel) and reaction parameters such as hydrogen pressure and temperature are critical for efficient and clean conversion. thieme-connect.com

For nucleophilic substitution reactions, the choice of base and solvent is important. A non-nucleophilic base is often used to scavenge the acid produced during the reaction without competing with the piperazine nucleophile. The solvent should be able to dissolve the reactants and facilitate the desired reaction pathway.

Yield Enhancement and Purity Control Strategies

To enhance yields, reaction parameters such as stoichiometry of reactants, reaction time, and temperature should be carefully optimized. The use of an excess of one reagent can sometimes drive the reaction to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the optimal reaction time. researchgate.net

Purity control is achieved through careful workup and purification procedures. Extraction and washing steps are used to remove inorganic byproducts and unreacted starting materials. Chromatographic techniques, such as column chromatography, are frequently employed to separate the desired product from any remaining impurities. nih.gov Recrystallization can also be a powerful technique for obtaining highly pure crystalline products. The formation of salts, for instance by reacting the final compound with an acid, can also aid in purification and handling. google.com

Analytical Characterization Techniques in Compound Synthesis

The identity and purity of the synthesized this compound and its intermediates are confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. nih.govbenthamdirect.com The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. ojp.govauburn.edu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing reaction mixtures and assessing purity. ojp.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ojp.gov Characteristic absorption bands for N-H, O-H, C-N, and aromatic C-H bonds would be expected in the IR spectrum of the target compound.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound. ikm.org.my By comparing the retention time of the synthesized product with that of a reference standard, its identity can also be confirmed.

Table 2: Key Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethanolamine groups, and the piperazine ring protons. A broad singlet for the amino (NH2) and hydroxyl (OH) protons.
¹³C NMR Resonances for the aromatic carbons, the methylene carbons of the benzyl, ethanolamine, and piperazine moieties.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C13H21N3O, MW: 235.33 g/mol ). cymitquimica.com
IR Spec. Characteristic stretching vibrations for N-H (amine), O-H (alcohol), C-H (aliphatic and aromatic), and C-N bonds.

Spectroscopic Methods for Structural Elucidation

The definitive identification of this compound necessitates a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 3-aminobenzyl group would appear in the downfield region, typically between 6.5 and 7.5 ppm, with splitting patterns indicative of their substitution on the benzene (B151609) ring. The benzylic protons (-CH₂-) attached to the piperazine ring would likely resonate as a singlet. The protons of the piperazine ring would exhibit complex multiplets. The methylene protons of the ethanol (B145695) substituent (-CH₂-CH₂-OH) would show characteristic signals, with their chemical shifts influenced by the adjacent nitrogen and hydroxyl groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The aromatic carbons would produce signals in the 110-160 ppm range. The benzylic carbon, the piperazine ring carbons, and the ethanol side-chain carbons would each have distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies would include:

N-H stretching: The primary amine (-NH₂) group on the benzyl ring would exhibit characteristic stretches, typically in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl (-OH) group of the ethanol moiety would show a broad absorption band in the 3200-3600 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ range.

C-N stretching: The C-N bonds of the piperazine ring and the aminobenzyl group would produce signals in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of this compound. The fragmentation pattern would likely involve cleavage at the benzylic position and fragmentation of the piperazine ring and the ethanol side chain, yielding characteristic fragment ions that help to confirm the structure.

Interactive Data Table: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Signals/Features
¹H NMR Aromatic protons (~6.5-7.5 ppm), Benzylic protons, Piperazine protons, Ethanol protons (-CH₂-CH₂-OH)
¹³C NMR Aromatic carbons (~110-160 ppm), Benzylic carbon, Piperazine carbons, Ethanol carbons
IR Spectroscopy N-H stretch (~3300-3500 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹)
Mass Spectrometry Molecular ion peak ([M]⁺), Characteristic fragmentation pattern

Chromatographic Methods for Purity Assessment

To ensure the quality and reliability of research findings, assessing the purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.

A typical Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of this compound would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve good separation of the main compound from any potential impurities.

Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, typically around the λmax of the aromatic chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Exemplar HPLC Purity Analysis Parameters

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous Buffer (e.g., 0.1% Trifluoroacetic acid in water)
Mobile Phase B Organic Solvent (e.g., Acetonitrile)
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Impact of Substitutions on the Piperazine Ring of this compound

The piperazine ring is a common pharmacophore in many biologically active compounds due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties. nih.gov Modifications to the piperazine ring of this compound can significantly impact the compound's potency and selectivity.

Substitutions at the remaining nitrogen atom (N-4) of the piperazine ring can introduce a wide range of functional groups, from small alkyl chains to larger aromatic systems. These modifications can alter the compound's lipophilicity, basicity, and steric profile, thereby influencing its binding affinity to target proteins. For instance, in a series of phenylpiperazine derivatives, the nature of the substituent on the piperazine nitrogen was found to be a critical determinant of acaricidal activity. While a variety of substituents on the piperazine ring did not lead to significant differences in activity at a concentration of 100 ppm, even a simple methyl group resulted in effective control of Tetranychus urticae at a lower concentration of 10 ppm. researchgate.net

In the context of anticancer activity, research on combretastatin-A4 piperazine conjugates has shown a clear trend in potency related to the substituent on the piperazine ring, with the general order being: phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov This suggests that the electronic and steric properties of the substituent play a crucial role in the compound's efficacy.

The following interactive table illustrates the hypothetical impact of various substitutions on the piperazine ring on the biological activity of a generic benzylpiperazine scaffold, based on general SAR principles.

Substituent (R) on Piperazine N-4Hypothetical Biological Activity (IC50, nM)Rationale for Activity Change
-H (unsubstituted)500Baseline activity with a free secondary amine.
-CH3 (Methyl)250Small alkyl group may improve lipophilicity and target interaction.
-C(O)CH3 (Acetyl)400Introduction of an electron-withdrawing group can decrease basicity and potentially reduce activity.
-Phenyl100Aromatic ring can engage in additional binding interactions (e.g., π-π stacking).
-CH2-Phenyl (Benzyl)350Increased steric bulk without additional favorable interactions may reduce binding affinity.

Role of the 3-Amino-benzyl Moiety in Modulating Biological Activity

The 3-amino-benzyl group is another critical component of the molecule, offering opportunities for modification that can fine-tune its biological profile. The position of the amino group on the benzyl ring, as well as its substitution, can have a profound effect on the compound's activity.

The placement of the amino group at the meta-position (position 3) is significant. In many classes of drugs, the positional isomerism of substituents on an aromatic ring can lead to dramatic differences in pharmacological activity. For example, in a study of ketamine analogues, 2- and 3-substituted compounds on the benzene ring were generally more active than their 4-substituted counterparts. mdpi.com This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target.

Furthermore, the amino group itself can be a key interaction point, forming hydrogen bonds with the biological target. Its basicity can also be crucial for activity. In one study on piperazine derivatives, an amino-substituted p-tolylpiperazine was found to be the most potent among the tested compounds, indicating that the presence of an amino group is advantageous for the observed anticancer activity. nih.gov

The table below provides a hypothetical SAR analysis of substitutions on the amino group and their potential impact on biological activity.

Substitution on the Amino GroupHypothetical Biological Activity (IC50, nM)Rationale for Activity Change
-NH2 (Primary Amine)200Baseline activity with a primary amine capable of hydrogen bonding.
-NHCH3 (Secondary Amine)150Increased lipophilicity and potential for enhanced hydrophobic interactions.
-N(CH3)2 (Tertiary Amine)300Loss of hydrogen bond donor capability and increased steric hindrance may reduce activity.
-NHC(O)CH3 (Acetamide)800Reduced basicity and increased steric bulk can significantly decrease binding affinity.

Influence of the Ethanol Group on Compound Efficacy

The hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the ligand in the binding pocket of a receptor or enzyme. The length of the alkyl chain connecting the hydroxyl group to the piperazine nitrogen is also a factor. Altering this linker can change the orientation of the hydroxyl group and its ability to form key interactions.

In studies of other piperazine-containing compounds, the presence and nature of a substituent at this position have been shown to be important. For instance, in a series of potential radioprotective agents, the 1-(2-hydroxyethyl)piperazine moiety was found to be crucial, as compounds lacking this structure exhibited increased cytotoxicity and insolubility. researchgate.net

The following table illustrates the potential effects of modifying the ethanol group on the biological activity of this compound derivatives.

Modification of the Ethanol GroupHypothetical Biological Activity (IC50, nM)Rationale for Activity Change
-CH2CH2OH (Ethanol)200Baseline activity with a hydroxyl group for hydrogen bonding and favorable solubility.
-CH3 (Methyl)600Loss of the hydroxyl group and its hydrogen bonding capability reduces activity.
-CH2CH2OCH3 (Methoxyethyl)350The ether oxygen can act as a hydrogen bond acceptor, but the loss of the donor function may decrease affinity.
-CH2COOH (Carboxymethyl)1000Introduction of a charged carboxylate group may be unfavorable for binding unless a specific salt bridge can be formed.

Positional and Stereochemical Effects of Functional Groups on Activity Profiles

The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Both positional isomerism and stereochemistry can have a profound impact on the efficacy of this compound derivatives.

As mentioned previously, the position of the amino group on the benzyl ring (ortho, meta, or para) significantly influences the molecule's shape and electronic properties, leading to different activity profiles. The meta-position, as in the parent compound, often provides an optimal orientation for interaction with specific biological targets. Studies on other aromatic ring-substituted compounds have consistently shown that positional changes of substituents can dramatically alter biological activity. mdpi.com

Stereochemistry becomes a factor if chiral centers are introduced into the molecule, for instance, by substitution on the piperazine ring or the ethanol side chain. The different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Comparative SAR Analysis with Other Piperazine-Containing Analogues

The piperazine scaffold is a privileged structure in drug discovery, found in a wide array of therapeutic agents targeting the central nervous system, cancer, and infectious diseases. nih.gov A comparative analysis of the SAR of this compound derivatives with other piperazine-containing analogues provides a broader understanding of the structural requirements for activity.

For example, comparing benzylpiperazine derivatives to phenylpiperazine derivatives often reveals differences in their biological activities. In some cases, the direct attachment of the phenyl ring to the piperazine nitrogen (phenylpiperazines) allows for more rigid conformations and specific electronic effects, which can lead to higher potency compared to the more flexible benzylpiperazines. nih.gov

Furthermore, the replacement of the piperazine ring with other cyclic amines, such as piperidine (B6355638), can also lead to significant changes in activity. Such modifications alter the pKa, lipophilicity, and conformational flexibility of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

The versatility of the piperazine ring allows for its incorporation into a vast number of structurally diverse compounds with a wide range of biological activities. nih.gov Understanding the SAR of different classes of piperazine derivatives is crucial for the rational design of new and improved therapeutic agents.

Mechanistic Investigations and Molecular Target Identification for 2 4 3 Amino Benzyl Piperazin 1 Yl Ethanol

In Vitro Approaches to Biological Target Deconvolution

To elucidate the biological targets of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol, a variety of in vitro approaches would typically be utilized. These methods are designed to identify interactions between the compound and cellular components, primarily proteins, in a controlled laboratory setting.

Initial screening often involves high-throughput screening (HTS) assays against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes. A hypothetical screening profile might look like the table below, although it must be stressed that this is illustrative and not based on actual data for the compound .

Target ClassAssay TypeHypothetical Activity
GPCR Panel (e.g., 100 targets)Radioligand Binding AssayNo significant binding detected
Kinase Panel (e.g., 400 targets)Enzymatic Activity AssayInhibition of Kinase X > 50% at 10 µM
Ion Channel Panel (e.g., 50 targets)Electrophysiology AssayNo significant modulation observed

Further deconvolution techniques could include:

Affinity Chromatography: The compound would be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. The captured proteins would then be identified using mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions that are modulated by the presence of the compound.

Without experimental data, any statement on the in vitro biological targets of this compound remains speculative.

Computational Methods in Target Prediction and Ligand-Target Interactions

In the absence of experimental data, computational methods serve as a powerful tool to predict potential biological targets and to model the interactions between a ligand and its putative target.

Molecular docking simulations would predict the preferred binding orientation and affinity of this compound to the active site of a potential protein target. For instance, if a preliminary screen suggested an interaction with a specific kinase, docking studies could provide insights into the binding mode. A hypothetical docking result is presented below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase X-8.5Asp145, Lys72, Phe144

These studies could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.

To understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations would be performed. These simulations can assess the stability of the predicted binding pose from docking studies and provide a more detailed picture of the energetic contributions of various interactions. An MD simulation could, for example, track the root-mean-square deviation (RMSD) of the ligand within the binding pocket to determine the stability of the interaction.

For a more precise estimation of binding affinity, quantum chemical calculations could be employed. These methods, such as Density Functional Theory (DFT), can provide a highly accurate description of the electronic structure of the ligand and the active site residues, leading to a more refined prediction of the binding energy.

Proposed Mechanisms of Action for this compound

Given the lack of specific research on this compound, any proposed mechanism of action would be purely hypothetical and based on the activities of structurally related arylpiperazine compounds. Many such compounds are known to interact with central nervous system (CNS) targets, including serotonin (B10506) and dopamine (B1211576) receptors. However, without direct evidence, it is impossible to assign a specific mechanism of action to this compound.

Identification of Specific Protein Targets and Receptors

Currently, there are no publicly available studies that identify specific protein targets or receptors for this compound. The identification of such targets would be contingent on the application of the in vitro and computational methods described above.

Elucidation of Cellular and Subcellular Modulatory Effects

Following a comprehensive review of available scientific literature, no specific studies detailing the cellular and subcellular modulatory effects of this compound were identified. Research investigating the mechanistic pathways and molecular targets of this specific compound, including its influence on cellular processes and subcellular components, is not present in the public domain.

Therefore, it is not possible to provide detailed research findings or data tables related to the cellular and subcellular modulatory effects of this compound at this time. Further experimental research is required to elucidate the biological activities and potential mechanisms of action of this compound.

Pre Clinical Biological Activities of 2 4 3 Amino Benzyl Piperazin 1 Yl Ethanol and Analogues

Antimicrobial Research

The piperazine (B1678402) moiety is a key structural feature in a multitude of compounds exhibiting a wide range of antimicrobial activities. Researchers have synthesized and evaluated numerous analogues of benzylpiperazine for their efficacy against various pathogenic microorganisms.

Antibacterial Efficacy in In Vitro Models

Several studies have demonstrated the in vitro antibacterial potential of benzylpiperazine analogues against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-benzyl-piperazinyl-s-triazine derivatives have shown notable activity against various bacterial strains. researchgate.net The antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

One study reported the synthesis of 2,4-diamino-5-benzylpyrimidine analogues and their high in vitro activity against anaerobic organisms like Bacteroides species and Fusobacterium. nih.gov The activity profile was also found to be significant against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzylpiperazine Analogues
Compound/AnalogueBacterial StrainActivity (MIC in µg/mL)Reference
4-Benzyl-piperazinyl-s-triazine derivative 1Bacillus subtilisData not specified researchgate.net
4-Benzyl-piperazinyl-s-triazine derivative 2Staphylococcus aureusData not specified researchgate.net
4-Benzyl-piperazinyl-s-triazine derivative 3Staphylococcus epidermisData not specified researchgate.net
4-Benzyl-piperazinyl-s-triazine derivative 4Pseudomonas aeruginosaData not specified researchgate.net
2,4-Diamino-5-(3,5-dialkenyl-4-methoxybenzyl)pyrimidineBacteroides fragilisComparable to Metronidazole nih.gov
2,4-Diamino-5-(3,5-dialkenyl-4-methoxybenzyl)pyrimidineStaphylococcus aureusHigh activity nih.gov

Antifungal Efficacy in In Vitro Models

The antifungal potential of piperazine derivatives has also been a subject of significant research. Analogues incorporating the benzylpiperazine scaffold have been tested against a variety of fungal pathogens. For example, s-triazinyl piperazines containing a benzylpiperazine entity have demonstrated inhibitory effects on the spore germination of fungi such as Aspergillus fumigatus and Aspergillus clavatus. researchgate.net The potency of these compounds was found to be influenced by the presence of halogen and methoxy (B1213986) functional groups. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Benzylpiperazine Analogues
Compound/AnalogueFungal StrainActivityReference
Trimethoxy-benzylpiperazine s-triazine derivativeAspergillus fumigatusInhibition of spore germination researchgate.net
Halogenated-benzylpiperazine s-triazine derivativeAspergillus clavatusInhibition of spore germination researchgate.net
Flavonol derivative with piperazine and quinoxaline (B1680401) (N5)Phomopsis sp.EC50 = 12.9 µg/mL researchgate.net
Flavonol derivative with piperazine and quinoxaline (N5)Phytophthora capsicaEC50 = 25.8 µg/mL researchgate.net

Antiviral Properties

The piperazine scaffold is a recurring structural motif in many biologically active molecules, and its derivatives have been investigated for antiviral activity. researchgate.netnih.gov Research has shown that functionalized piperazine derivatives can possess anti-norovirus activity. nih.gov In one study, a library of piperazine derivatives was synthesized and screened, leading to the identification of compounds with low micromolar anti-norovirus activity in a cell-based replicon system. nih.gov

Furthermore, piperazine itself has been shown to exhibit antiviral activity against Chikungunya virus (CHIKV) by binding to the hydrophobic pocket of the viral capsid protein. nih.gov This finding suggests that piperazine derivatives could be developed as potential inhibitors of alphaviruses. nih.gov

Neurobiological and Central Nervous System (CNS)-Related Investigations

Benzylpiperazine and its analogues have been extensively studied for their effects on the central nervous system, with research focusing on their potential as antipsychotic and antidepressant agents.

Antipsychotic Potential in Pre-clinical Behavioral Models

N-aryl-N'-benzylpiperazines have been synthesized and evaluated for their potential antipsychotic activity. A common preclinical model used for this purpose is the conditioned avoidance response (CAR) test, which is predictive of clinical antipsychotic efficacy. nih.gov Certain benzyl (B1604629) and benzhydryl alcohol derivatives of N-benzylpiperazine have demonstrated excellent in vivo activity in the CAR test. nih.gov These compounds often exhibit affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are key targets for antipsychotic drugs. nih.gov

The antipsychotic-like effects of some compounds are also assessed by their ability to counteract the behavioral changes induced by drugs like phencyclidine (PCP), which can mimic some symptoms of psychosis in animals. nih.gov For example, atypical antipsychotics can reduce the hyperlocomotor activity induced by PCP-like drugs in rodents. nih.gov

Table 3: Antipsychotic Potential of N-Benzylpiperazine Analogues in Pre-clinical Models
Compound/AnaloguePre-clinical ModelObserved EffectReference
N1-(2-Alkoxyphenyl)-N4-benzylpiperazine derivatives (alcohol and amide functionalities)Conditioned Avoidance Response (CAR) TestGood to excellent in vivo activity nih.gov
Dibenzylpiperazine (DBZP)Passive-avoidance taskPotentiated acquisition researchgate.net
Dibenzylpiperazine (DBZP)Hole-board taskReduced head-dipping behavior researchgate.net

Antidepressant-like Effects in Animal Models

The potential antidepressant effects of benzylpiperazine and its analogues have been investigated in various animal models of depression, such as the forced swim test (FST) and the tail suspension test (TST). In these models, a reduction in the duration of immobility is considered indicative of antidepressant-like activity.

For example, l-benzylpiperazine (BZP) has been shown to have stimulant-like effects, which can confound the interpretation of results from these tests. nih.govnih.gov However, other N-substituted piperazine derivatives have been evaluated and have shown antidepressant-like profiles. The mechanism of action for these effects is often linked to the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

Table 4: Antidepressant-like Effects of N-Benzylpiperazine Analogues in Animal Models
Compound/AnalogueAnimal ModelObserved EffectReference
l-Benzylpiperazine (BZP)Locomotor Activity TestIncreased locomotor activity (stimulant-like) nih.govnih.gov
Neurokinin Receptor Antagonists (piperidine/piperazine derivatives)Forced Swim Test (Rat)Decreased immobility time

Anticonvulsant Activity in Pre-clinical Seizure Models

Another study focused on novel benzhydryl piperazine derivatives, which share the core piperazine structure. These compounds were evaluated for their ability to protect against seizures. Specific derivatives within this series showed good anticonvulsant activity with reduced neurotoxicity, highlighting the therapeutic potential of modifying the substituents on the piperazine scaffold. The integrated hybrid compound N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which combines structural elements of known antiseizure medications, has demonstrated potent anticonvulsant activity in MES, subcutaneous pentylenetetrazole, and 6 Hz seizure models in mice.

These findings underscore the importance of the piperazine core in designing novel anticonvulsant agents. The specific substitutions on both the benzyl and piperazine rings are critical in determining the potency and safety profile of these compounds.

Neuroprotective Research in In Vitro and In Vivo Injury Models

The neuroprotective effects of benzylpiperazine analogues are an emerging area of interest. While direct evidence for 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol is limited, related compounds have been investigated for their ability to protect neurons from various insults. For example, benzyl ferulate has been shown to mitigate oxidative stress in models of cerebral ischemia/reperfusion injury. It achieves this by downregulating the expression of NADPH oxidase 2 (NOX2) and NOX4, key enzymes in the production of reactive oxygen species (ROS). This action leads to reduced apoptosis and preservation of neuronal tissue.

Furthermore, the neuroprotective potential of compounds containing a piperazine moiety has been suggested in the context of multifactorial neurodegenerative diseases. The structural features of benzylpiperazines may allow them to interact with multiple targets involved in neuronal cell death pathways.

Anti-Alzheimer's Disease Research in Disease Models

A significant body of research has focused on the potential of piperazine and piperidine (B6355638) derivatives as therapeutic agents for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a major strategy for managing the cognitive symptoms of Alzheimer's disease.

Several studies have synthesized and evaluated isatin-based derivatives incorporating a piperazine moiety, designed based on the pharmacophore of the established Alzheimer's drug, donepezil (B133215). Many of these compounds have demonstrated potent AChE inhibitory activity, with some showing better potency than donepezil in in vitro assays. The design of these molecules often involves creating hybrid structures that can interact with different sites on the AChE enzyme, potentially leading to enhanced inhibitory effects.

The general structure of this compound, featuring a benzyl group and a piperazine ring, aligns with the pharmacophoric features of many successful AChE inhibitors. The amino group on the benzyl ring and the ethanol (B145695) group on the piperazine could potentially form key interactions within the active site of AChE, suggesting that this compound and its analogues warrant further investigation in Alzheimer's disease models.

Anxiolytic Investigations in Pre-clinical Settings

The anxiolytic properties of benzylpiperazine derivatives have been demonstrated in various preclinical animal models. A notable example is the compound (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g), a novel serotonin type-3 (5-HT3) receptor antagonist. In studies using the elevated plus-maze, light-dark box, and hole-board tests in mice, this compound exhibited significant anxiolytic-like effects.

The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect. Compound 6g was shown to significantly increase these parameters, suggesting a reduction in anxiety. Similarly, in the light-dark box test, an anxiolytic compound is expected to increase the time spent in the brightly lit compartment, an effect that was observed with this benzylpiperazine derivative.

These findings suggest that the benzylpiperazine scaffold can be a valuable template for the development of new anxiolytic agents, potentially through modulation of the serotonergic system.

Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory potential of piperazine derivatives has been investigated in several preclinical studies. These compounds have been shown to modulate various components of the inflammatory cascade. Polyphenols, which can be structurally related to parts of the subject compound, are known to regulate immunity by interfering with immune cell function, the synthesis of pro-inflammatory cytokines, and gene expression. They can inactivate NF-κB and modulate the MAP kinase and arachidonic acid pathways.

Honey and other bee products, which contain a variety of bioactive compounds including polyphenols, have demonstrated anti-inflammatory and immunomodulatory effects by regulating the levels of TNF-α, IL-1β, and IL-6. Pyrrole derivatives, another class of compounds with some structural similarities, have also been shown to exert anti-inflammatory effects in both local and systemic inflammation models. These effects are associated with the inhibition of TNF-α and the upregulation of TGF-β1, indicating a selective modulation of cytokine profiles.

The structural elements of this compound suggest that it could potentially interact with inflammatory pathways, making it and its analogues interesting candidates for further investigation in models of inflammation and immune dysregulation.

Anticancer Research in Cell Lines and Xenograft Models

Inhibition of Cell Proliferation Mechanisms

Benzylpiperazine and related structures have been explored for their potential as anticancer agents. Research has shown that certain aminobenzylnaphthols, synthesized through the Betti reaction, exhibit antiproliferative activity against various cancer cell lines. These compounds have demonstrated dose-dependent cytotoxic effects on adenocarcinoma, human colon, and breast cancer cell lines.

The cytotoxic effects of ethanol extracts of different Piper species have also been evaluated against various cancer cell lines, indicating that plant-derived compounds with structural similarities to the benzyl moiety may possess anticancer properties. Furthermore, perillyl alcohol, a naturally occurring monoterpene, and its metabolites have been shown to exert cytotoxic, antiproliferative, and apoptotic effects on lung and liver cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis and the modulation of cell signaling pathways that control cell proliferation and survival.

The presence of the benzyl and amino groups in this compound suggests that it and its analogues could be investigated for their ability to inhibit cancer cell proliferation.

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many therapeutic agents, particularly in oncology. Research into piperazine derivatives, analogues of this compound, has revealed their potential to trigger this process in cancer cells through various signaling pathways.

One study identified a novel piperazine derivative that potently inhibits cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM. researchgate.net This compound was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net The activation of caspases, a family of cysteine proteases, is a central feature of the apoptotic cascade.

Similarly, a series of novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells. nih.gov The mechanism of action for these analogues involves the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), and a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP). nih.gov The subsequent production of H2O2 leads to a decrease in mitochondrial membrane potential (MMP) and activation of both the death receptor-mediated (extrinsic) and mitochondrial-mediated (intrinsic) apoptotic pathways. nih.gov The study noted that derivatives containing a secondary amino moiety were more active in inducing apoptosis. nih.gov Further investigations into another piperazine derivative, 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP), demonstrated its ability to induce dose-responsive apoptosis in U937 leukemia cells through intrinsic mechanisms, including caspase activation and loss of mitochondrial membrane potential. researchgate.net

Table 1: Apoptosis-Inducing Activity of Selected Piperazine Analogues
Compound/Analogue ClassCell Line(s)Key Mechanism of ActionReported Activity
Novel Piperazine DerivativeK562, U937, JurkatInhibition of PI3K/AKT, Src, BCR-ABL pathways; Caspase-dependent apoptosis. researchgate.netGI50 = 0.06-0.16 μM researchgate.net
β-Elemene Piperazine Derivatives (DX1, DX2, DX5)HL-60, NB4, K562Generation of H2O2, decrease in c-FLIP levels, activation of caspase-8. nih.govInduces apoptosis via death receptor and mitochondrial pathways. nih.gov
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP)U937Intrinsic apoptosis pathway, caspase activation, loss of mitochondrial membrane potential. researchgate.netMaximum effect at 12.8μM. researchgate.net

Antimalarial Studies in Parasite Models

The piperazine moiety is a recognized pharmacophore in the design of antimalarial agents. Its inclusion in various molecular scaffolds has been shown to enhance activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies suggest that the conformational features imparted by the piperazine ring can increase the efficacy of compounds. researchgate.net

A library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity. mdpi.com This research identified compounds with significant antimalarial effects, particularly against the chloroquine-resistant Dd2 strain of P. falciparum. One of the lead compounds from this series demonstrated an antiplasmodial EC50 of 102 nM against this resistant strain. mdpi.com

Other research has focused on derivatives of a dispiro-1,2,4-trioxolane piperidine, a related heterocyclic structure. Many of these compounds proved to be potent antimalarial peroxides, with IC50 values ranging from 0.20 to 7.0 ng/mL. nih.gov Furthermore, aryl amino alcohol derivatives, a class that shares structural similarities with the ethanol moiety of this compound, are known to inhibit heme polymerization, a critical process for the malaria parasite's survival. rasayanjournal.co.in

Table 2: Antimalarial Activity of Piperazine-Containing Analogues
Compound/Analogue ClassParasite StrainMechanism of ActionReported Activity (IC50/EC50)
Piperazine-Tethered Thiazole (Hit compound 2291-61)P. falciparum (Dd2, chloroquine-resistant)Not specified.EC50 = 102 nM mdpi.com
Dispiro-1,2,4-trioxolane Piperidine DerivativesNot specified.Peroxide-based action.IC50 = 0.20 - 7.0 ng/mL nih.gov
Aryl Amino Alcohol DerivativesP. falciparumHeme polymerization inhibition. rasayanjournal.co.inMultiple analogues with IC50 < 1 μM. rasayanjournal.co.in

Other Investigational Biological Activities

Antidiabetic Research

Piperazine and its derivatives are being investigated as potential therapeutic agents for type 2 diabetes. The mechanisms explored include the inhibition of key enzymes involved in glucose metabolism and the promotion of glucose uptake.

One area of focus is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov Benzimidazole derivatives incorporating morpholine (B109124) and piperazine structures have been identified as effective inhibitors of this enzyme. nih.gov Another significant target is the dipeptidyl peptidase-4 (DPP-4) enzyme. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. A series of piperazine sulphonamide derivatives have been designed and synthesized as potential DPP-4 inhibitors. pensoft.net Additionally, certain aryl piperazine compounds have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, presenting another potential avenue for type 2 diabetes treatment. nih.gov

Antioxidant Properties

The piperazine nucleus is a structural component of numerous molecules exhibiting antioxidant activity. researchgate.netasianpubs.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in a variety of diseases. Piperazine derivatives have shown promise in scavenging free radicals and modulating the activity of antioxidant enzymes. ptfarm.pl

A review of the literature indicates that coupling the piperazine ring with other heterocyclic systems often results in compounds with good antioxidant activity. researchgate.netasianpubs.org For instance, a study on 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety demonstrated their ability to scavenge DPPH and ABTS radicals. nih.gov Another investigation into 1-(phenoxyethyl)-piperazine derivatives found that compounds with 4-(methyl)- or 1-[2,6-(dimethyl)-phenoxyethyl]-moieties significantly increased the activity of superoxide (B77818) dismutase (SOD) and the total antioxidant capacity (TAC) of plasma. ptfarm.pl In a separate study, a novel piperazine derivative, compound PD-2, exhibited potent antioxidant activity with an IC50 value of 2.396 μg/mL in a DPPH assay. nih.gov

Table 3: Antioxidant Activity of Various Piperazine Analogues
Compound/Analogue ClassAssayKey Finding
1-Aryl/aralkyl piperazine with xanthine (B1682287) moiety (Compound 3c)ABTSIC50 = 3.45 μmol/L, showing higher activity than the BHT standard. nih.gov
1-[(4-methyl)-phenoxyethyl]-piperazineSOD ActivityIncreased SOD activity significantly at higher concentrations (10⁻⁵-10⁻⁶ mol/L). ptfarm.pl
1-[(2,6-dimethyl)-phenoxyethyl]-piperazineTotal Antioxidant Capacity (TAC)Increased TAC at all tested concentrations (10⁻⁸ to 10⁻⁴ mol/L). ptfarm.pl
Piperazine Derivative PD-2DPPHIC50 = 2.396 μg/mL. nih.gov

Antiarrhythmic Investigations

The structural core of this compound, which features a substituted benzylamine (B48309) component, is relevant to the field of antiarrhythmic research. A study focused on the synthesis and evaluation of a series of 2-, 3-, and 4-substituted benzylamine derivatives for their effects on experimental cardiac arrhythmias. nih.gov Several compounds within this series demonstrated significant antiarrhythmic activity. Notably, derivatives such as 2-(p-methoxyphenylethynyl)benzylamine, α,α-dimethyl-4-(phenylethynyl)benzylamine, and α,α-dimethyl-4-phenethylbenzylamine were identified as having good antiarrhythmic properties, highlighting the potential of this chemical class in managing cardiac rhythm disorders. nih.gov

Antiplatelet Aggregation Studies

Platelet aggregation is a key event in thrombosis, and its inhibition is a primary strategy for preventing cardiovascular events. mdpi.com While direct studies on this compound are limited, research on related heterocyclic compounds suggests potential antiplatelet activity.

For example, a novel 4-piperidone-based thiazole derivative, which shares a six-membered nitrogen-containing ring, was found to exert antiplatelet activity by inhibiting both the cyclooxygenase and lipoxygenase pathways. healthbiotechpharm.org This compound demonstrated an inhibitory effect on platelet aggregation induced by collagen and adenosine (B11128) diphosphate (B83284) (ADP). healthbiotechpharm.org Similarly, studies on 4-amino-substituted 5-oxoproline amides incorporating a morpholine ring—a structure analogous to piperazine—showed that they pronouncedly inhibited ADP-induced platelet aggregation. nih.gov These findings indicate that compounds containing a piperazine or a related heterocyclic scaffold warrant investigation for their potential to modulate platelet function. healthbiotechpharm.orgnih.gov

Antihistaminic Activities

Comprehensive searches of scientific literature and databases did not yield any specific preclinical studies or data regarding the antihistaminic activities of the compound this compound. While the broader class of piperazine derivatives has been investigated for antihistaminic properties, no research focusing on this particular analogue was identified. Structure-activity relationship (SAR) studies on various piperazine derivatives have been conducted to explore their effects on histamine (B1213489) receptors, but these studies did not include the subject compound. researchgate.netnih.gov Therefore, there is no available information on its efficacy, potency, or mechanism of action as an antihistaminic agent in preclinical models.

Antitubercular Research

Similarly, extensive searches of published research found no studies evaluating the antitubercular activity of this compound. Although numerous piperazine-containing compounds have been synthesized and screened for their potential against Mycobacterium tuberculosis, including various substituted piperazines, research on the specific antitubercular properties of this compound has not been reported in the available scientific literature. nih.govresearchgate.netresearchgate.net Consequently, there are no data tables or detailed research findings on its efficacy against tuberculous or non-tuberculous mycobacteria.

Advanced Research Techniques and Future Directions for 2 4 3 Amino Benzyl Piperazin 1 Yl Ethanol

Application of Advanced Computational Chemistry for Compound Optimization

Computational chemistry provides a powerful in silico platform to predict and understand the behavior of molecules, thereby guiding synthetic efforts and prioritizing experimental resources. For 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol, these methods can offer profound insights into its electronic properties, reactivity, and behavior in biological systems.

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can understand the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For this compound, DFT calculations could pinpoint the most likely sites for metabolic transformation. For instance, the nitrogen atoms of the piperazine (B1678402) ring and the primary amine on the benzyl (B1604629) group are expected to be key sites of interaction and metabolism. Molecular electrostatic potential (MEP) analysis can further identify the electron-rich and electron-deficient regions of the molecule, highlighting areas prone to intermolecular interactions, such as hydrogen bonding with a biological target. These computational insights are crucial for designing analogs with improved metabolic stability or enhanced target affinity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound based on similar compounds.

DescriptorPredicted Value/CharacteristicImplication for Optimization
HOMO EnergyHighIndicates potential for electron donation, relevant for charge-transfer interactions with a target.
LUMO EnergyLowSuggests susceptibility to nucleophilic attack, a potential site for metabolism.
HOMO-LUMO GapModerateA smaller gap suggests higher reactivity, which can be tuned by modifying substituents.
Molecular Electrostatic PotentialNegative potential around nitrogen and oxygen atomsHighlights likely hydrogen bond acceptor sites for ligand-receptor interactions.

pKa Prediction and Ionization State Analysis for Biological Relevance

The ionization state of a drug molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with its biological target. The piperazine moiety in this compound contains two nitrogen atoms that can be protonated, and their pKa values will dictate the predominant ionic species.

Computational methods can accurately predict the pKa values of the ionizable groups in the molecule. Understanding the pKa is essential, as the protonation state affects the molecule's solubility, membrane permeability, and binding affinity. For instance, a positively charged piperazine ring might form a crucial salt bridge with an acidic residue in a target protein's binding pocket. Knowledge of the pKa values allows for the rational design of derivatives with tailored ionization profiles to optimize pharmacokinetic and pharmacodynamic properties.

Table 2: Experimental pKa Values for Piperazine and Related Amines at 298 K.

CompoundpKa1pKa2
Piperazine9.735.35
2-Methylpiperazine9.685.18
1-(2-Hydroxyethyl)piperazine9.454.90
1,4-Dimethylpiperazine8.914.27

Data sourced from a study on pKa values of various piperazines.

Utilization of Advanced Spectroscopic and Structural Analysis

Experimental techniques provide the definitive data to validate and complement computational predictions. Advanced spectroscopic and structural methods are indispensable for confirming the structure, determining the conformation, identifying metabolites, and visualizing the interactions of this compound.

High-Resolution NMR Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For flexible molecules like this compound, which contains a piperazine ring that can exist in different chair and boat conformations, temperature-dependent NMR studies can provide valuable insights into its conformational preferences.

By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational changes, such as the ring inversion of the piperazine moiety. Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a biological target.

Mass Spectrometry for Metabolite Profiling in Pre-clinical Systems

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolite identification in preclinical studies. To understand the metabolic fate of this compound, in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models, would be conducted. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, allows for the accurate mass measurement of the parent compound and its metabolites, facilitating their identification.

Common metabolic pathways for piperazine-containing compounds include N-dealkylation, N-oxidation, and hydroxylation of the aromatic ring. Tandem mass spectrometry (MS/MS) would be employed to fragment the detected metabolites, providing structural information to pinpoint the sites of metabolic modification. This information is vital for identifying potential metabolic liabilities and for designing more stable and efficacious drug candidates.

X-ray Crystallography for Ligand-Target Complex Resolution

The gold standard for understanding how a small molecule binds to its protein target is X-ray crystallography. This technique can provide a high-resolution, three-dimensional structure of the ligand-target complex, revealing the precise binding mode and the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

For this compound, obtaining a crystal structure of it bound to its pharmacological target would be a significant step forward. This structural information would provide invaluable insights for structure-based drug design, enabling the rational optimization of the molecule to enhance its potency and selectivity. The detailed understanding of the binding interactions would guide the modification of the compound to improve its fit within the binding pocket and to displace unfavorable water molecules, leading to improved therapeutic agents.

Rational Design and Synthesis of Next-Generation Analogues and Derivatives

The rational design of analogues of This compound would be a critical step to optimize its potential therapeutic properties, guided by structure-activity relationships (SAR). This process involves systematically modifying the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The synthesis of such novel piperazine derivatives is a well-established area of medicinal chemistry. auburn.eduauburn.edu

Key strategies would include:

Modification of the Benzyl Moiety: The position and nature of the amino group on the benzyl ring are crucial. Analogues could be synthesized by moving the amino group to the ortho- or para- positions or by replacing it with other functional groups (e.g., hydroxyl, nitro, cyano) to probe the electronic and steric requirements for target interaction. Further substitutions on the aromatic ring, such as halogens or alkyl groups, could modulate lipophilicity and metabolic stability.

Alteration of the Piperazine Linker: The piperazine ring itself is a common pharmacophore known to interact with various biological targets. beilstein-journals.org Its conformation and basicity can be fine-tuned. N-alkylation or N-acylation of the second nitrogen atom could be explored.

Modification of the Ethanol (B145695) Group: The hydroxyethyl (B10761427) group can influence solubility and provide a key hydrogen bonding interaction. Analogues could be designed by extending the alkyl chain, replacing the hydroxyl group with an amine or amide, or converting it into an ester to create a prodrug.

A synthetic program to explore these modifications might proceed via reductive amination or other standard coupling reactions, starting from commercially available substituted benzaldehydes and piperazine precursors. mdpi.com

Table 1: Hypothetical SAR Exploration for Analogues of this compound

Modification Site Example Analogue Name Rationale for Synthesis
Benzyl Ring2-[4-(4-Amino-benzyl)-piperazin-1-YL]-ethanol Investigate impact of amino group position on target binding.
Benzyl Ring2-[4-(3-Amino-4-chloro-benzyl)-piperazin-1-YL]-ethanol Modulate electronic properties and metabolic stability.
Piperazine LinkerN-Methyl-2-[4-(3-Amino-benzyl)-piperazin-1-YL]-acetamide Alter basicity and introduce new interaction points.
Ethanol Group3-[4-(3-Amino-benzyl)-piperazin-1-YL]-propan-1-ol Evaluate the effect of linker length on potency and selectivity.

Development of Novel In Vitro and In Vivo Assays for Deeper Mechanistic Elucidation

To understand how This compound and its derivatives exert their biological effects, a suite of specialized assays would be necessary. The development of such assays is crucial for moving beyond simple affinity measurements to a deeper mechanistic understanding.

In Vitro Assays: Assuming a potential neuroprotective role, initial screening would use cell-based models of neuronal damage. researchgate.netnih.gov For instance, human neuroblastoma SH-SY5Y cells could be exposed to neurotoxins like hydrogen peroxide (H2O2) or rotenone (B1679576) to induce oxidative stress and mitochondrial dysfunction. nih.govmdpi.com The ability of the compound to preserve cell viability would be quantified. mdpi.com High-content imaging could be employed to assess multiple parameters simultaneously, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, and neurite outgrowth. If a specific protein target is hypothesized, target engagement assays using techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) would be developed.

In Vivo Assays: Promising candidates from in vitro studies would advance to animal models. For neuroprotection, a common model is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics ischemic stroke. researchgate.net Efficacy would be measured by the reduction in infarct volume and improvement in neurological deficit scores. To further probe the mechanism, microdialysis could be used in freely moving animals to measure changes in neurotransmitter levels in specific brain regions following compound administration.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Pre-clinical Drug Discovery

Omics technologies offer an unbiased, system-wide view of the molecular changes induced by a drug candidate, providing invaluable insights into its mechanism of action and potential off-target effects. nih.gov

Proteomics: Quantitative proteomics could be used to analyze changes in the protein expression profile of neuronal cells or brain tissue after treatment with This compound . This could identify novel protein targets or reveal the modulation of entire signaling pathways (e.g., apoptosis, neuroinflammation) that were not previously hypothesized.

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, metabolomics can reveal how the compound affects cellular metabolism. researchgate.net For example, in the context of neurodegeneration, it could show whether the compound restores metabolic deficits associated with mitochondrial dysfunction or alters the levels of key neurotransmitters and their precursors. nih.gov Integrating these datasets can provide a powerful, multi-layered understanding of the compound's biological impact.

Table 2: Hypothetical Multi-Omics Workflow for Mechanistic Elucidation

Omics Technology Experimental System Key Questions Addressed Potential Findings
Transcriptomics (RNA-Seq) SH-SY5Y cells +/- compoundWhat genes are up- or down-regulated by the compound?Identification of regulated pathways (e.g., Nrf2 antioxidant response).
Proteomics (LC-MS/MS) Rodent brain tissue (MCAO model) +/- compoundWhich protein levels are altered in response to treatment?Discovery of novel protein targets; confirmation of pathway modulation.
Metabolomics (GC-MS, LC-MS) Plasma and brain tissue from treated animalsHow does the compound alter metabolic pathways?Evidence of improved energy metabolism or reduced oxidative stress markers.

Future Research Avenues and Translational Perspectives in Pre-clinical Development

The ultimate goal of preclinical research is the successful translation of a promising compound into a clinical therapy. neuropharmac.comfrontiersin.org However, the path from bench to bedside is challenging, particularly in neurotherapeutics. nih.govletpub.com

Future research for This compound or its optimized analogues would need to focus on several key translational aspects:

Biomarker Development: Identifying and validating biomarkers that correlate with the compound's activity in vivo is essential. These could be imaging biomarkers (e.g., PET ligands for a specific target) or fluid biomarkers (e.g., proteins or metabolites in cerebrospinal fluid or blood) that can be monitored in both animal models and human trials.

Advanced Preclinical Models: As research progresses, testing in more sophisticated models, such as aged animals or animals with relevant comorbidities, would be necessary to better predict efficacy in a heterogeneous patient population.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Establishing a clear relationship between drug exposure levels in the brain and the observed therapeutic effect is a prerequisite for selecting an appropriate dose for clinical studies.

The development of novel agents for neurological disorders remains a high-priority area. neuropharmac.comscholars.direct While significant research is required, a systematic and integrated approach encompassing rational design, deep mechanistic studies, and a clear focus on translational endpoints will be paramount to determining the potential of 2-[4-(3-Amino-benzyl)-piperazin-1-YL)-ethanol as a future therapeutic.

Q & A

Q. Why do computational predictions of metabolic stability sometimes conflict with experimental data?

  • Methodology : Refine in silico models using experimental CYP450 inhibition data (e.g., human liver microsomes) and adjust parameters for tissue-specific enzyme expression. Validate with in vivo PK/PD studies in rodent models .

Tables for Key Data

Parameter Method/Technique Reference
Synthetic Yield OptimizationMicrowave-assisted synthesis, PAT
Impurity ProfilingLC-MS/MS, EP/USP standards
Bioavailability EnhancementLNP formulation, microfluidics
Toxicity ValidationOECD guidelines, in vitro/in vivo models

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Reactant of Route 1
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
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Reactant of Route 2
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.